4-Hydroxydiphenylamine
4-Hydroxydiphenylamine
4-Hydroxydiphenylamine, also known as N-phenyl-p-aminophenol or p-anilino-phenol, belongs to the class of organic compounds known as aniline and substituted anilines. These are organic compounds containing an aminobenzene moiety. 4-Hydroxydiphenylamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxydiphenylamine is primarily located in the membrane (predicted from logP). Outside of the human body, 4-hydroxydiphenylamine can be found in pomes. This makes 4-hydroxydiphenylamine a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
122-37-2
VCID:
VC20862463
InChI:
InChI=1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H
SMILES:
C1=CC=C(C=C1)NC2=CC=C(C=C2)O
Molecular Formula:
C12H11NO
Molecular Weight:
185.22 g/mol
4-Hydroxydiphenylamine
CAS No.: 122-37-2
Cat. No.: VC20862463
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Hydroxydiphenylamine, also known as N-phenyl-p-aminophenol or p-anilino-phenol, belongs to the class of organic compounds known as aniline and substituted anilines. These are organic compounds containing an aminobenzene moiety. 4-Hydroxydiphenylamine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxydiphenylamine is primarily located in the membrane (predicted from logP). Outside of the human body, 4-hydroxydiphenylamine can be found in pomes. This makes 4-hydroxydiphenylamine a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 122-37-2 |
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 4-anilinophenol |
| Standard InChI | InChI=1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H |
| Standard InChI Key | JTTMYKSFKOOQLP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)O |
| Canonical SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)O |
| Boiling Point | 330.0 °C |
| Melting Point | 73.0 °C 73°C |
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